molecular formula C18H19NO2 B5000514 methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate

methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate

Cat. No. B5000514
M. Wt: 281.3 g/mol
InChI Key: ZWMPRJRVJCTSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MDIBEST" and is a member of the indenylamine class of compounds. In

Mechanism of Action

The mechanism of action of MDIBEST involves its ability to bind to specific targets in biological systems. This binding results in a change in the fluorescence properties of MDIBEST, which can be detected using imaging techniques. The specific targets of MDIBEST vary depending on the application, but include proteins, enzymes, and nucleic acids.
Biochemical and Physiological Effects:
MDIBEST has been shown to have minimal toxicity and is well tolerated in biological systems. It does not interfere with normal cellular processes and has no known physiological effects. This makes it an ideal tool for studying biological systems without causing any unwanted effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of MDIBEST is its high selectivity and sensitivity for imaging biological systems. It is also relatively easy to synthesize and has minimal toxicity, making it a valuable tool for studying biological processes. However, there are some limitations to its use. MDIBEST is not suitable for in vivo imaging due to its limited penetration into tissues. It also requires specialized imaging equipment, which can be costly.

Future Directions

There are many potential future directions for the use of MDIBEST in scientific research. One area of interest is its use in drug discovery. MDIBEST can be used to screen potential drug candidates for their ability to bind to specific targets. This can help to identify new drug leads and improve the efficiency of the drug discovery process. Another potential application is in the field of cancer research. MDIBEST can be used to study the mechanisms of cancer development and progression, as well as to develop new cancer therapies. Overall, the potential applications of MDIBEST in scientific research are vast and varied, making it an exciting area of study for researchers in many different fields.

Synthesis Methods

The synthesis of MDIBEST involves the reaction of 2,3-dihydro-1H-indene with paraformaldehyde and methyl 4-aminobenzoate in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of MDIBEST with high purity.

Scientific Research Applications

MDIBEST has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for biological imaging. MDIBEST has been shown to have high selectivity and sensitivity for imaging biological systems such as cells and tissues. This makes it a valuable tool for studying biological processes and disease mechanisms.

properties

IUPAC Name

methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-18(20)15-7-5-13(6-8-15)12-19-17-10-9-14-3-2-4-16(14)11-17/h5-11,19H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRJRVJCTSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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